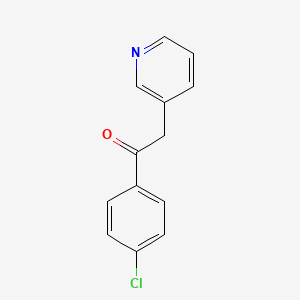

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Description

BenchChem offers high-quality 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(4-chlorophenyl)-2-pyridin-3-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10ClNO/c14-12-5-3-11(4-6-12)13(16)8-10-2-1-7-15-9-10/h1-7,9H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPSQHYPYPLUYAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=O)C2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20343067 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58158-57-9 | |

| Record name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20343067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While specific experimental data for this compound is not widely available in public literature, this guide synthesizes information from analogous structures and established synthetic methodologies to offer valuable insights for researchers, scientists, and professionals in drug development. The document outlines probable physicochemical properties, proposes detailed synthetic pathways, discusses potential reactivity, and explores promising applications based on the known bioactivity of related chlorophenyl and pyridinyl moieties.

Introduction

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone belongs to a class of compounds characterized by a central ethanone core linking a chlorophenyl group and a pyridinyl group. The unique combination of these two pharmacologically relevant scaffolds suggests a high potential for biological activity. The pyridine ring is a ubiquitous feature in numerous natural products and approved drugs, contributing to a wide range of therapeutic effects including anticancer, antimicrobial, and anti-inflammatory properties.[1] Similarly, the chlorophenyl moiety is a common substituent in drug candidates, often enhancing metabolic stability and binding affinity to biological targets. The structural arrangement of these groups in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone makes it an attractive candidate for further investigation in various drug discovery programs.

Physicochemical Properties

While experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (CAS No: 31251-54-4) is not extensively documented, its properties can be predicted based on its structural components and data from similar compounds.[2]

| Property | Predicted/Inferred Value | Source/Basis for Inference |

| Molecular Formula | C13H10ClNO | Confirmed by chemical suppliers.[2] |

| Molecular Weight | 231.68 g/mol | Calculated from the molecular formula. |

| Appearance | Likely a solid at room temperature. | Based on related ethanone derivatives. |

| Melting Point | Not available. | Expected to be a crystalline solid with a defined melting point. |

| Boiling Point | Not available. | Expected to be high due to its molecular weight and polar nature. |

| Solubility | Likely soluble in organic solvents like dichloromethane, chloroform, and methanol. | Based on the general solubility of similar organic compounds. |

Synthesis and Methodologies

The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be approached through several established synthetic routes for ketones and pyridine derivatives. Two plausible methods are outlined below, drawing from the synthesis of analogous compounds.[3][4][5]

Proposed Synthesis Route 1: From 3-Cyanopyridine (Grignard Reaction)

This is a common method for the synthesis of ketones from nitriles.[4][6]

Reaction Scheme:

Caption: Proposed Grignard reaction synthesis route.

Step-by-Step Protocol:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are suspended in anhydrous diethyl ether. 4-Chlorobenzyl chloride, dissolved in anhydrous diethyl ether, is added dropwise to initiate the formation of 4-chlorobenzylmagnesium chloride. The reaction mixture is gently refluxed until the magnesium is consumed.

-

Reaction with 3-Cyanopyridine: The Grignard reagent solution is cooled to 0 °C. A solution of 3-cyanopyridine in anhydrous diethyl ether is added dropwise with stirring. The reaction is allowed to warm to room temperature and stirred for several hours to ensure the formation of the intermediate imine salt.

-

Hydrolysis: The reaction mixture is then carefully poured into a stirred mixture of crushed ice and dilute hydrochloric acid or aqueous ammonium chloride to hydrolyze the imine salt.

-

Extraction and Purification: The aqueous layer is neutralized with a suitable base (e.g., sodium bicarbonate) and extracted with an organic solvent such as ethyl acetate or dichloromethane. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Causality Behind Experimental Choices: The use of anhydrous conditions is critical for the success of the Grignard reaction to prevent the quenching of the highly reactive organomagnesium reagent. The slow, controlled addition of reagents helps to manage the exothermic nature of the reaction. Acidic workup ensures the hydrolysis of the intermediate imine to the desired ketone.

Proposed Synthesis Route 2: Friedel-Crafts Acylation Approach

This route involves the acylation of a pyridine derivative, though direct Friedel-Crafts reactions on pyridine can be challenging due to the deactivating effect of the nitrogen atom. A more plausible approach would involve the synthesis of 3-pyridylacetic acid or its derivatives followed by reaction with chlorobenzene.[7]

Reaction Scheme:

Caption: Proposed Friedel-Crafts acylation route.

Step-by-Step Protocol:

-

Formation of the Acyl Chloride: 3-Pyridylacetic acid is reacted with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) to form the more reactive 3-pyridylacetyl chloride. This reaction is typically carried out in an inert solvent like dichloromethane.

-

Friedel-Crafts Acylation: In a separate flask, anhydrous aluminum chloride (AlCl₃) is suspended in an excess of chlorobenzene, which serves as both the reactant and solvent. The mixture is cooled in an ice bath. The freshly prepared 3-pyridylacetyl chloride is then added dropwise with vigorous stirring.

-

Reaction and Workup: The reaction is allowed to proceed at low temperature and then warmed to room temperature. After completion, the reaction is quenched by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: The product is extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is then purified using column chromatography or recrystallization.

Causality Behind Experimental Choices: The conversion of the carboxylic acid to the acyl chloride increases the electrophilicity of the carbonyl carbon, making the subsequent acylation reaction feasible. The use of a Lewis acid catalyst like AlCl₃ is essential to activate the acyl chloride and facilitate the electrophilic aromatic substitution on the chlorobenzene ring.

Chemical Reactivity and Potential Derivatives

The chemical structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone offers several sites for chemical modification, making it a versatile scaffold for the synthesis of a library of derivatives.

Caption: Potential sites of reactivity on the molecule.

-

The Ketone Carbonyl Group: This is a primary site for nucleophilic attack. It can be reduced to a secondary alcohol using reducing agents like sodium borohydride. It can also undergo reactions like reductive amination to introduce new amine functionalities or the Wittig reaction to form alkenes.

-

The α-Carbon: The methylene bridge is activated by the adjacent carbonyl group, making the α-protons acidic. This allows for reactions such as α-halogenation or alkylation after deprotonation with a suitable base.

-

The Pyridine Ring: The nitrogen atom can be oxidized to an N-oxide. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

The Chlorophenyl Ring: The chlorine atom can potentially be displaced via nucleophilic aromatic substitution under harsh conditions or participate in various palladium-catalyzed cross-coupling reactions to introduce new aryl or alkyl groups.

Potential Applications in Drug Discovery

The structural motifs present in 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone are associated with a wide range of pharmacological activities, suggesting its potential as a lead compound in several therapeutic areas.

Anticancer Activity

Pyridine and its derivatives are known to exhibit significant antiproliferative activity against various cancer cell lines.[1] The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways, such as kinases. The chlorophenyl group can enhance the binding of the molecule to the hydrophobic pockets of target proteins. Therefore, this compound and its derivatives could be investigated as potential anticancer agents.

Antimicrobial Activity

Many pyridine-containing compounds have demonstrated potent antibacterial and antifungal properties.[5] The nitrogen atom in the pyridine ring can interact with metal ions essential for microbial growth or disrupt cell membrane integrity. The lipophilic nature of the chlorophenyl group can facilitate the transport of the molecule across microbial cell walls.

Sources

- 1. Pyridine synthesis [organic-chemistry.org]

- 2. 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone Sigma-Aldrich [sigmaaldrich.com]

- 3. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

- 4. 20.7 Chemistry of Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 5. WO2002092547A1 - Method for producing ketones from carboxylic acid anhydrides - Google Patents [patents.google.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Synthesis and structural characteristic of pyridine carboxylic acid adducts with squaric acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone CAS 58158-57-9

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone (CAS 58158-57-9)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a molecule of interest in synthetic and medicinal chemistry. While specific literature for CAS 58158-57-9 is limited, this document synthesizes information from closely related structural analogs and fundamental chemical principles to offer robust, field-proven insights into its synthesis, characterization, and potential applications.

Molecular Profile and Physicochemical Properties

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a diaryl ethanone featuring a chlorophenyl group and a pyridinyl group linked by a two-carbon chain containing a ketone. This structure suggests potential utility as a building block in the synthesis of more complex molecules, particularly in the realm of drug discovery where such motifs are common.

The physicochemical properties of this compound can be predicted based on its structure and comparison with its isomer, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone (CAS 31251-54-4). These parameters are crucial for designing experimental protocols, including reaction conditions, solvent selection, and purification methods.

Table 1: Predicted Physicochemical Properties

| Property | Value | Source/Rationale |

| CAS Number | 58158-57-9 | - |

| Molecular Formula | C₁₃H₁₀ClNO | Calculated |

| Molecular Weight | 231.68 g/mol | Calculated |

| Appearance | Likely a solid at room temperature | Analogy to similar ketones |

| LogP | ~2.5 - 3.5 | Estimated based on structural analogs |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, methanol, and DMSO. | Based on the properties of related compounds[1]. |

Synthesis and Mechanistic Considerations

The synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be approached through several established methodologies for forming carbon-carbon bonds and creating ketone functionalities. The choice of synthetic route is dictated by the availability of starting materials, desired yield, and scalability.

A highly plausible and efficient method involves the reaction of a nucleophilic 3-picoline derivative with an electrophilic 4-chlorobenzoyl derivative. This approach leverages the inherent reactivity of the methyl group on 3-picoline (3-methylpyridine)[2].

Conceptual Synthetic Workflow: Acylation of 3-Picoline

This pathway involves the deprotonation of 3-picoline to form a nucleophilic carbanion, which then reacts with a suitable 4-chlorobenzoyl electrophile.

Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Experimental Protocol: A Self-Validating System

Materials:

-

n-Butyllithium (n-BuLi) or Lithium diisopropylamide (LDA)

-

4-Chlorobenzoyl chloride

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate (for chromatography)

Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Anion Formation: 3-Picoline is dissolved in the anhydrous THF. A solution of n-BuLi or LDA (1.1 equivalents) is added dropwise via the dropping funnel over 30 minutes, maintaining the temperature at -78 °C. The formation of the deep red-colored 3-picolyl anion indicates successful deprotonation. The mixture is stirred for an additional hour at this temperature.

-

Acylation: A solution of 4-chlorobenzoyl chloride (1.0 equivalent) in anhydrous THF is added dropwise to the reaction mixture. The reaction is monitored by Thin Layer Chromatography (TLC) for the consumption of the starting material.

-

Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is allowed to warm to room temperature.

-

Extraction: The aqueous layer is separated, and the organic layer is washed with brine, dried over anhydrous Na₂SO₄, and filtered.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Causality and Trustworthiness: The use of a strong, non-nucleophilic base like LDA is critical to selectively deprotonate the methyl group of 3-picoline without attacking the pyridine ring[4]. The low temperature (-78 °C) is essential to maintain the stability of the organolithium reagent and the resulting anion. The aqueous work-up with a mild acid like NH₄Cl neutralizes any remaining base and protonates the product. The final purification by column chromatography ensures the isolation of the target compound with high purity.

Analytical Characterization and Quality Control

A robust analytical workflow is essential to confirm the identity and purity of the synthesized 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. This involves a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

Sources

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone molecular structure

An In-depth Technical Guide to the Molecular Structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive examination of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone with significant relevance in medicinal chemistry and drug development. This document will cover its core molecular structure, physicochemical properties, established synthesis protocols, and detailed analytical characterization methods. The content is tailored for an audience of researchers, scientists, and drug development professionals, offering a blend of foundational knowledge and practical, field-tested insights.

Introduction

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, with the chemical formula C₁₃H₁₀ClNO, is an aromatic ketone that incorporates a pyridine ring.[1] Its structure is characterized by a 4-chlorophenyl group linked to a carbonyl moiety, which is subsequently bonded to a methylene bridge connected to the 3-position of a pyridine ring. This unique arrangement of a halogenated aromatic ring and a basic heterocyclic system, bridged by a reactive keto-ethyl chain, establishes it as a valuable scaffold in the synthesis of diverse biologically active molecules. The structural motifs present in this compound are found in various agents investigated for a range of pharmacological activities, underscoring the importance of a thorough understanding of its chemical and physical properties for future research endeavors. Such compounds are useful in organic synthesis.[2][3]

Molecular Structure and Physicochemical Properties

The distinct structural characteristics of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone are pivotal in defining its chemical reactivity and potential biological interactions. The molecule's behavior is largely influenced by the electron-withdrawing nature of the chlorine atom on the phenyl ring, the basicity of the nitrogen atom within the pyridine ring, and the presence of an enolizable ketone group.

Table 1: Physicochemical Properties of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

| Property | Value |

| Molecular Formula | C₁₃H₁₀ClNO[1] |

| Molecular Weight | 231.68 g/mol [1] |

| IUPAC Name | 1-(4-chlorophenyl)-2-(pyridin-3-yl)ethan-1-one |

| CAS Number | 34841-35-5 |

| LogP | 3.16040[4] |

| PSA (Polar Surface Area) | 29.96000[4] |

Synthesis Methodologies

The synthesis of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone can be accomplished through several synthetic pathways. A prevalent and effective method is the α-arylation of a ketone.[5] This approach is favored for its efficiency in creating the crucial C(sp²)-C(sp³) bond.[6]

Palladium-Catalyzed α-Arylation of 3-Acetylpyridine

This protocol provides a direct and high-yielding route to the target molecule, leveraging the power of palladium catalysis to couple an aryl halide with a ketone. The rationale for this experimental choice is the high functional group tolerance and the efficiency of modern cross-coupling reactions.[7]

Experimental Protocol:

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 3-acetylpyridine (1.0 eq), 1-bromo-4-chlorobenzene (1.2 eq), a palladium catalyst such as Pd(OAc)₂ (0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).

-

Solvent and Base: Add a dry, aprotic solvent such as toluene or dioxane. Add a strong, non-nucleophilic base, for instance, sodium tert-butoxide (NaOtBu, 1.5 eq).

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-110 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

-

Extraction and Purification: Extract the aqueous layer with an organic solvent like ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the pure 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone.

Diagram 1: Synthesis Workflow

Caption: Palladium-catalyzed α-arylation synthesis workflow.

Analytical Characterization

A suite of analytical techniques is essential to confirm the identity and purity of the synthesized 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone. This multi-faceted approach ensures a self-validating system for structural confirmation.[8]

Spectroscopic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides detailed information about the proton environment. Expect to see characteristic signals for the aromatic protons on both the chlorophenyl and pyridinyl rings, as well as a singlet for the methylene protons adjacent to the carbonyl group.

-

¹³C NMR: Confirms the carbon framework of the molecule. A key signal will be the carbonyl carbon, which typically appears significantly downfield.

-

-

Infrared (IR) Spectroscopy: This technique is crucial for identifying functional groups. A strong absorption band in the region of 1680-1700 cm⁻¹ is indicative of the carbonyl (C=O) stretching vibration.[9]

-

Mass Spectrometry (MS): Determines the molecular weight and fragmentation pattern of the compound. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition with high accuracy.[10]

Chromatographic Methods

-

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): These are powerful techniques for assessing the purity of the final compound. By using a suitable column and mobile phase, one can separate the desired product from any starting materials or byproducts.

Diagram 2: Analytical Workflow

Caption: A comprehensive analytical workflow for product validation.

Applications in Drug Development

The structural framework of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone makes it a compelling starting point for the design of novel therapeutic agents. The pyridine moiety is a well-established pharmacophore present in numerous approved drugs. The ketone functionality offers a reactive handle for further chemical elaboration, allowing for the generation of diverse libraries of compounds for biological screening. Derivatives of this scaffold could potentially target a wide array of biological targets, including kinases, G-protein coupled receptors (GPCRs), and other enzymes, making it a valuable asset in the drug discovery pipeline. For instance, related pyrazolo[1,5-a]pyridine structures have been investigated as kinase inhibitors for antifungal drug development.[11]

Conclusion

This technical guide has presented a detailed overview of the molecular structure, properties, synthesis, and characterization of 1-(4-chlorophenyl)-2-(3-pyridinyl)ethanone. The provided protocols and analytical strategies are designed to be robust and reproducible, offering a solid foundation for researchers engaged in the synthesis and application of this versatile chemical entity. Its potential as a building block in medicinal chemistry warrants further exploration for the development of novel therapeutics.

References

-

PubChem. 1-[4-(3-Chlorophenyl)-2-pyridinyl]ethanone. National Center for Biotechnology Information. Available from: [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Chemsrc. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. Available from: [Link]

-

NIST. Ethanone, 1-(3-pyridinyl)-. NIST Chemistry WebBook. Available from: [Link]

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Available from: [Link]

-

Pharmaffiliates. 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. Available from: [Link]

-

Organic Chemistry Portal. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation. Available from: [Link]

-

Waters Corporation. Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available from: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. Available from: [Link]

- Google Patents. Method of analysis of aldehyde and ketone by mass spectrometry.

-

MDPI. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Available from: [Link]

-

ResearchGate. Synthesis of α‐aryl ketones and esters from β‐hydroxy compounds via retro‐aldol reaction catalyzed by Pd. Available from: [Link]

-

The Royal Society of Chemistry. α-Arylation of (Hetero)aryl Ketones in Aqueous Surfactant Media. Available from: [Link]

-

MDPI. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Available from: [Link]

-

PubMed Central. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS. Available from: [Link]

-

Organic Chemistry Portal. Synthesis of aryl ketones by acylation of arenes. Available from: [Link]

-

Frontiers. Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis. Available from: [Link]

-

PubMed Central. Enantioselective synthesis of α-amino ketones through palladium-catalyzed asymmetric arylation of α-keto imines. Available from: [Link]

-

NIST. Ethanone, 1-(4-pyridinyl)-. NIST Chemistry WebBook. Available from: [Link]

Sources

- 1. 1-[4-(3-Chlorophenyl)-2-pyridinyl]ethanone | C13H10ClNO | CID 167055660 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(3-CHLOROPHENYL)-2-CYANO-1-(3-PYRIDINYL)-1-ETHANONE | 114444-10-9 [chemicalbook.com]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone | Chemsrc [chemsrc.com]

- 5. researchgate.net [researchgate.net]

- 6. pubs.rsc.org [pubs.rsc.org]

- 7. Substituted arene synthesis by carbonyl or carboxyl compound α-arylation [organic-chemistry.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethanone, 1-(4-chlorophenyl)- [webbook.nist.gov]

- 10. US7309608B2 - Method of analysis of aldehyde and ketone by mass spectrometry - Google Patents [patents.google.com]

- 11. Frontiers | Structural analogs of 2-(4-fluorophenyl)-6-methyl-3-(pyridin-4-yl)pyrazolo[1,5-a]pyridine for targeting Candida albicans non-essential stress kinase Yck2 through protein-ligand binding and dynamics analysis [frontiersin.org]

An In-depth Technical Guide to 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

Prepared for: Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a molecule of interest in medicinal chemistry and organic synthesis. This document delves into its nomenclature, synthesis, chemical properties, and potential biological relevance, offering a foundational resource for researchers in the field.

Nomenclature and Chemical Identity

Clarity in chemical identification is paramount for reproducible scientific research. 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group and a pyridinyl group. The systematic naming and various identifiers are crucial for unambiguous reference in literature and databases.

The nomenclature can be approached from different perspectives, leading to several synonyms. The core structure is an ethanone, substituted at position 1 with a 4-chlorophenyl ring and at position 2 with a 3-pyridinyl ring. An alternative and equally valid name is 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.[1][2] This highlights the importance of recognizing isomeric forms and consistent naming conventions.

For precise identification, the Chemical Abstracts Service (CAS) number is the industry standard. The CAS number for this compound is 31251-54-4 .[1]

Table 1: Chemical Identifiers and Properties

| Identifier/Property | Value | Source |

| IUPAC Name | 1-(4-Chlorophenyl)-2-(pyridin-3-yl)ethanone | N/A |

| Synonyms | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone | [1][2] |

| CAS Number | 31251-54-4 | [1] |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| Molecular Weight | 231.68 g/mol | N/A |

| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | N/A |

Synthesis and Mechanistic Insights

The synthesis of diaryl ethanones is a fundamental transformation in organic chemistry, often serving as a key step in the construction of more complex molecular architectures. While a specific, detailed protocol for the direct synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented in readily available literature, a plausible and logical synthetic strategy can be extrapolated from established methodologies for analogous compounds.

A common and effective approach involves the coupling of a suitable pyridinyl precursor with a 4-chlorophenylacetyl derivative. One such strategy is the palladium-catalyzed cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.

Proposed Synthetic Pathway: Palladium-Catalyzed Cross-Coupling

This proposed synthesis leverages the reactivity of an organometallic pyridine species with an activated acyl derivative of 4-chlorophenylacetic acid.

Caption: Proposed synthetic workflow for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on common practices for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Preparation of 3-Pyridinylzinc Chloride

-

To a flame-dried, three-necked flask under an inert atmosphere (argon or nitrogen), add magnesium turnings (1.1 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Slowly add a solution of 3-bromopyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) to initiate the Grignard reaction.

-

Once the Grignard reagent has formed, transmetalate with zinc chloride (1.1 eq) in THF at 0 °C to form the more reactive organozinc reagent.

Step 2: Preparation of 4-Chlorophenylacetyl Chloride

-

In a separate flask, dissolve 4-chlorophenylacetic acid (1.0 eq) in an excess of thionyl chloride (SOCl₂).

-

Reflux the mixture for 2-3 hours until the evolution of gas ceases.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude acyl chloride.

Step 3: Palladium-Catalyzed Cross-Coupling

-

To the freshly prepared 3-pyridinylzinc chloride solution, add a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq).

-

Slowly add the 4-chlorophenylacetyl chloride in THF to the reaction mixture at room temperature.

-

Stir the reaction overnight at room temperature or with gentle heating (e.g., 50 °C) to drive the reaction to completion.

Step 4: Work-up and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent such as ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Physicochemical and Spectroscopic Properties

The physicochemical properties of a compound are critical for its handling, formulation, and understanding its behavior in biological systems. While comprehensive experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not widely published, some key properties can be inferred from its structure and data for analogous compounds.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Method/Rationale |

| Melting Point | Not available | Expected to be a solid at room temperature |

| Boiling Point | > 300 °C | High molecular weight and polarity |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) | Presence of polar ketone and pyridine moieties |

| logP | ~2.5 - 3.5 | Calculated based on fragment contributions |

Spectroscopic Characterization (Anticipated)

Spectroscopic analysis is essential for the structural elucidation and confirmation of the synthesized compound. The expected spectral data are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 4-chlorophenyl and 3-pyridinyl rings. A key feature would be a singlet for the methylene protons (–CH₂–) adjacent to the carbonyl group.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbonyl carbon, the carbons of the two aromatic rings, and the methylene carbon.

-

Infrared (IR) Spectroscopy: A strong absorption band in the region of 1680-1700 cm⁻¹ would be indicative of the carbonyl (C=O) stretching vibration.

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (231.68 g/mol ), along with a characteristic isotopic pattern due to the presence of a chlorine atom.

Potential Applications and Biological Relevance

While specific biological activity data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively reported, the structural motifs present in the molecule are found in numerous biologically active compounds. The pyridine ring is a common feature in many pharmaceuticals, and the diaryl ethanone scaffold serves as a versatile template in drug discovery.

Conceptual Framework for Biological Investigation

The presence of a halogenated phenyl ring and a nitrogen-containing heterocycle suggests that this compound could be explored for a variety of pharmacological activities.

Caption: Conceptual diagram of potential biological screening avenues.

Derivatives of similar structures have shown a range of biological effects, including anti-inflammatory, antimicrobial, and anticancer properties. The specific substitution pattern of the chlorophenyl and pyridinyl groups will significantly influence the molecule's steric and electronic properties, and thus its potential biological targets and activity. Further research, including in vitro and in vivo studies, would be necessary to elucidate the specific pharmacological profile of this compound.

Conclusion

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a well-defined chemical entity with potential for further exploration in medicinal chemistry and materials science. This guide has provided a comprehensive overview of its nomenclature, a plausible synthetic strategy, and an outline of its expected chemical and biological properties. The information presented herein serves as a foundational resource to stimulate and support future research endeavors involving this intriguing molecule.

References

-

PubChem. 2-(4-chlorophenyl)-1-(pyridin-3-yl)ethanone. [Link]

Sources

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This technical guide provides a detailed analysis of the spectroscopic data for the compound 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. As a molecule of interest in medicinal chemistry and materials science, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for its application and development. This document offers insights into the practical and theoretical aspects of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Molecular Structure and Spectroscopic Overview

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group attached to the carbonyl carbon and a pyridinyl group attached to the alpha-carbon. This specific arrangement of aromatic rings and the ketone functionality gives rise to a unique spectroscopic fingerprint.

digraph "Molecular_Structure" {

graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];

node [shape=plaintext, fontname="Helvetica", fontsize=12];

edge [fontname="Helvetica", fontsize=10];

// Atom Definitions

C1 [label="C"];

C2 [label="C"];

C3 [label="C"];

C4 [label="C"];

C5 [label="C"];

C6 [label="C"];

Cl [label="Cl", fontcolor="#34A853"];

C7 [label="C"];

O [label="O", fontcolor="#EA4335"];

C8 [label="C"];

C9 [label="C"];

C10 [label="C"];

C11 [label="C"];

C12 [label="C"];

N [label="N", fontcolor="#4285F4"];

C13 [label="C"];

// Phenyl Ring Bonds

C1 -- C2;

C2 -- C3;

C3 -- C4;

C4 -- C5;

C5 -- C6;

C6 -- C1;

// Substituents on Phenyl Ring

C4 -- Cl;

C1 -- C7;

// Ketone Group

C7 -- O [style=double];

C7 -- C8;

// Pyridinyl Ring Bonds

C8 -- C9;

C9 -- C10;

C10 -- C11;

C11 -- C12;

C12 -- N;

N -- C13;

C13 -- C9;

// Positioning

C1 [pos="0,0!"];

C2 [pos="1.2,0.7!"];

C3 [pos="1.2,2.1!"];

C4 [pos="0,2.8!"];

C5 [pos="-1.2,2.1!"];

C6 [pos="-1.2,0.7!"];

Cl [pos="0,4.2!"];

C7 [pos="-0.8,-1.2!"];

O [pos="-2.0,-1.5!"];

C8 [pos="0,-2.4!"];

C9 [pos="1.2,-2.1!"];

C10 [pos="2.4,-2.8!"];

C11 [pos="2.4,-4.2!"];

C12 [pos="1.2,-4.9!"];

N [pos="0,-4.2!"];

C13 [pos="0,-2.8!"];

}

Physical and chemical characteristics of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

An In-depth Technical Guide to the Physicochemical Characteristics of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone

A Note on Isomer Specification: Initial research indicates a significant lack of available experimental data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone. Therefore, this guide will focus on its structural isomer, 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone (CAS Number: 31251-54-4) , for which basic identification and safety data are available. This exploration will serve as a valuable reference for researchers, scientists, and drug development professionals working with related compounds, providing insights into the characterization and properties of this class of molecules.

Compound Identification and Molecular Structure

2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone is a ketone derivative featuring a chlorophenyl group and a pyridinyl group. The precise arrangement of these functional groups is crucial in determining the molecule's overall properties.

Key Identifiers:

| Identifier | Value | Source |

| Chemical Name | 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone | Sigma-Aldrich[1] |

| Synonyms | 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethan-1-one | Sigma-Aldrich[1] |

| CAS Number | 31251-54-4 | Sigma-Aldrich[1] |

| Molecular Formula | C₁₃H₁₀ClNO | Sigma-Aldrich[1] |

| Molecular Weight | 231.68 g/mol | (Calculated) |

| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | Sigma-Aldrich[1] |

digraph "2_4_Chlorophenyl_1_3_pyridinyl_ethanone" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123]; node [shape=plaintext, fontname="Helvetica", fontsize=12, fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=10, color="#5F6368"];// Atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; N1 [label="N", fontcolor="#EA4335"]; C6 [label="C"]; C7 [label="C"]; O1 [label="O", fontcolor="#EA4335"]; C8 [label="C"]; C9 [label="C"]; C10 [label="C"]; C11 [label="C"]; C12 [label="C"]; C13 [label="C"]; Cl1 [label="Cl", fontcolor="#34A853"];

Caption: Proposed synthetic pathway for 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.

Reactivity Insights:

-

Ketone Carbonyl Group: The carbonyl group is susceptible to nucleophilic attack, allowing for the formation of alcohols, imines, and other derivatives. It can also be a target for reduction reactions.

-

Pyridine Ring: The nitrogen atom in the pyridine ring can act as a base or a nucleophile. The ring itself can undergo electrophilic substitution, although it is generally less reactive than benzene.

-

Chlorophenyl Ring: The chlorine atom is a deactivating, ortho-, para-directing group for electrophilic aromatic substitution.

Spectroscopic Characterization (Predicted)

Spectroscopic analysis is essential for confirming the structure and purity of the compound. The following are predicted spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR:

-

Pyridinyl Protons: Expect complex multiplets in the aromatic region (δ 7.0-9.0 ppm). The proton at position 2 of the pyridine ring will likely be the most downfield.

-

Chlorophenyl Protons: Two doublets in the aromatic region (δ 7.2-7.6 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

Methylene Protons (-CH₂-): A singlet around δ 4.0-4.5 ppm.

-

-

¹³C NMR:

-

Carbonyl Carbon: A peak in the downfield region (δ 190-200 ppm).

-

Aromatic Carbons: Multiple peaks in the range of δ 120-155 ppm.

-

Infrared (IR) Spectroscopy

-

C=O Stretch: A strong absorption band around 1690-1710 cm⁻¹.

-

C-Cl Stretch: A band in the region of 1090-1015 cm⁻¹.

-

Aromatic C-H Stretch: Peaks above 3000 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

-

Molecular Ion Peak (M⁺): Expect a prominent peak at m/z 231, with an isotopic peak (M+2) at m/z 233 with approximately one-third the intensity, characteristic of the presence of a chlorine atom.

-

Key Fragmentation Patterns:

-

Loss of the chlorophenyl group.

-

Formation of the pyridinyl acylium ion.

-

Safety and Handling

GHS Hazard Information: [1]* Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

H317: May cause an allergic skin reaction.

-

H319: Causes serious eye irritation.

-

-

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

Handling Recommendations:

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid contact with skin and eyes.

-

Store in a cool, dry place away from incompatible materials.

Experimental Protocols

The following are generalized protocols for the characterization of an unknown sample of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.

NMR Sample Preparation

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Vortex the tube until the sample is fully dissolved.

-

Acquire ¹H and ¹³C NMR spectra.

FT-IR Analysis

-

Place a small amount of the solid sample onto the crystal of an ATR-FTIR spectrometer.

-

Apply pressure to ensure good contact.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry Analysis

-

Dissolve a small amount of the sample in a suitable solvent (e.g., methanol, acetonitrile).

-

Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., electrospray ionization - ESI, or electron impact - EI).

-

Acquire the mass spectrum over an appropriate m/z range.

Caption: General workflow for the characterization of 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone.

References

-

Cheméo. Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). [Link]

-

ResearchGate. Figure S15. 1 H NMR spectrum of 1-(3-Chlorophenyl)ethanone oxime (2h). [Link]

-

SpectraBase. (E)-1-(4-(4-chlorostyryl)phenyl)ethanone. [Link]

-

Pharmaffiliates. 2-(3-Chlorophenyl)-2-cyano-1-(3-pyridinyl)-1-ethanone. [Link]

-

PubChem. 1-(3-Chlorophenyl)ethanone. [Link]

-

PubMed. Synthesis, IR spectra, crystal structure and DFT studies on 1-acetyl-3-(4-chlorophenyl)-5-(4-methylphenyl)-2-pyrazoline. [Link]

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

-

Cheméo. Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). [Link]

-

NIST. Ethanone, 1-(3-pyridinyl)-. [Link]

-

South-Central University for Nationalities. Synthesis and Characterization of 3-(Pyridin-2-ylmethyl)pentane-2,4-dione. [Link]

-

NIST. Ethanone, 1-(3-pyridinyl)-. [Link]

-

PubChem. 3-Acetylpyridine. [Link]

-

NIST. Ethanone, 1-(3-pyridinyl)-. [Link]

-

PubChem. 2-(4-Amino-3-pyridinyl)-1-(4-chlorophenyl)ethanone. [Link]

-

NIST. Ethanone, 1-(4-chlorophenyl)-. [Link]

-

PubChem. 2-(4-Amino-3-pyridinyl)-1-(2-chlorophenyl)ethanone. [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone

This guide provides comprehensive safety and handling protocols for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a compound of interest for researchers and professionals in drug development. Given the limited publicly available safety data for this specific molecule, this document employs a risk-based assessment by extrapolating from the known hazards of its constituent chemical moieties: a substituted chlorophenyl ketone and a pyridine derivative. The protocols herein are designed to establish a self-validating system of safety, ensuring the protection of laboratory personnel and the integrity of research.

Compound Identification and Hazard Analysis

Chemical Identity:

| Identifier | Value |

| IUPAC Name | 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone |

| Molecular Formula | C₁₃H₁₀ClNO |

| Molecular Weight | 231.68 g/mol |

| CAS Number | 10420-99-2[1] |

| Structural Formula | (Image of the chemical structure of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone) |

Predicted Hazard Profile:

-

Chlorophenyl Ketone Moiety: Chlorinated aromatic compounds can exhibit a range of toxicities, including irritation to the skin and eyes.[2] Some chlorophenyl ketones are classified as harmful if swallowed and may cause respiratory irritation.[3] The presence of the carbonyl group (ketone) can also contribute to reactivity.

-

Pyridine Moiety: Pyridine and its derivatives are known to be flammable, toxic, and skin and respiratory irritants.[4] Exposure can lead to symptoms such as dizziness, headache, and nausea.[4]

Based on this analysis and data from a structurally similar isomer, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, which is classified as a skin and eye irritant, a similar hazard profile can be anticipated for the title compound.

Globally Harmonized System (GHS) Classification (Predicted):

| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | Warning | H302: Harmful if swallowed | |

| Skin Corrosion/Irritation | Category 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Irritation | Category 2A | Warning | H319: Causes serious eye irritation | |

| Skin Sensitization | Category 1 | Warning | H317: May cause an allergic skin reaction |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to containment, combining engineering controls and appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls:

-

Chemical Fume Hood: All manipulations of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, including weighing, dissolution, and transfers, must be conducted in a certified chemical fume hood to prevent the inhalation of any dust or vapors.[5]

-

Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly diluted and removed.[6]

Personal Protective Equipment (PPE):

The following PPE is mandatory when handling this compound:

-

Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[4]

-

Hand Protection: Nitrile gloves are recommended for their resistance to a broad range of chemicals.[4] Gloves should be inspected before use and changed immediately if contaminated.

-

Body Protection: A flame-resistant lab coat should be worn and kept buttoned to protect against splashes.[4]

-

Respiratory Protection: In situations where the generation of aerosols or dust cannot be fully controlled within a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

Caption: Mandatory PPE and Engineering Controls Workflow.

Safe Handling and Storage Protocols

Adherence to meticulous handling and storage procedures is paramount to preventing accidental exposure and ensuring the stability of the compound.

Handling:

-

Avoid Inhalation and Contact: Do not breathe dust or vapors.[5] Avoid contact with skin, eyes, and clothing.[7]

-

Weighing: Weigh the compound in a fume hood. Use a disposable weighing boat to minimize contamination of balances.

-

Transfers: When transferring the solid, use a spatula and ensure slow, controlled movements to prevent aerosolization. For solutions, use a syringe or pipette with appropriate caution.

-

Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn. Do not eat, drink, or smoke in the laboratory.

Storage:

-

Container: Store in a tightly sealed, clearly labeled container.[5]

-

Location: Keep in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[7]

-

Segregation: Store separately from flammable and combustible materials.

Emergency Procedures

Preparedness for accidental spills or exposures is a critical component of laboratory safety.

Spill Response:

-

Evacuate: Immediately evacuate the area of the spill.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: For small spills, cover with an inert absorbent material such as sand or vermiculite.[6]

-

Collect: Carefully sweep or scoop the absorbed material into a sealed container for disposal.[8]

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local regulations.[6]

First Aid Measures:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[9]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[9]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[9]

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water and give them 1-2 glasses of water to drink. Seek immediate medical attention.[9]

Caption: Decision workflow for spill response.

Disposal Considerations

All waste containing 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, including contaminated labware and absorbent materials, must be treated as hazardous waste.

-

Waste Containers: Use designated, sealed, and clearly labeled containers for hazardous waste.

-

Disposal Procedures: Follow all institutional, local, and national regulations for the disposal of chemical waste.[6] Do not pour waste down the drain.[4]

Conclusion

While specific toxicological data for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented, a proactive and cautious approach based on the known hazards of its chemical substructures is essential for ensuring a safe laboratory environment. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can effectively mitigate the risks associated with this compound.

References

-

Safety Data Sheet: Pyridine. Carl ROTH. [Link]

-

12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. [Link]

-

Chemical Properties of Ethanone, 1-(4-chlorophenyl)- (CAS 99-91-2). Cheméo. [Link]

-

1-(4-Chlorophenyl)-2-[(3-phenylisoquinolin-1-yl)sulfanyl]ethanone. National Center for Biotechnology Information. [Link]

-

Pyridine Safety Data Sheet. PENTA. [Link]

-

Ethanone, 1-(2-chlorophenyl)-. PubChem. [Link]

-

m-Aminophenyl Tosylate Safety Data Sheet. Angene Chemical. [Link]

-

4-CHLOROPHENYL PHENYL ETHER HAZARD SUMMARY. New Jersey Department of Health. [Link]

-

CS gas. Wikipedia. [Link]

-

Chemical Properties of Ethanone, 1-(4-pyridinyl)- (CAS 1122-54-9). Cheméo. [Link]

-

1-Indanone, 99+% Material Safety Data Sheet. Cole-Parmer. [Link]

-

1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone. ChemSrc. [Link]

-

1-[4-(2-Phenylethynyl)phenyl]ethanone. PubChem. [Link]

Sources

- 1. CAS#:10420-99-2 | 1-(4-chlorophenyl)-2-(pyridin-2-yl)ethanone | Chemsrc [chemsrc.com]

- 2. nj.gov [nj.gov]

- 3. Ethanone, 1-(2-chlorophenyl)- | C8H7ClO | CID 72864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. fishersci.com [fishersci.com]

- 6. carlroth.com [carlroth.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

An In-depth Technical Guide to 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone: Synthesis, Properties, and Applications

Abstract

This technical guide provides a comprehensive overview of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone, a heterocyclic ketone of significant interest in medicinal chemistry and drug discovery. While the specific discovery and historical timeline of this exact molecule are not extensively documented in dedicated literature, its structural motifs are prevalent in a wide array of biologically active compounds. This guide will therefore focus on the logical synthesis, physicochemical properties, and potential applications of this compound, grounded in established chemical principles and data from analogous structures. We will explore a validated synthetic route, detail the experimental protocol, and present its key characteristics in a format tailored for researchers, scientists, and drug development professionals.

Introduction and Nomenclature

2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone is a ketone featuring a pyridine ring and a 4-chlorophenyl group linked by a two-carbon ethanone bridge. Its systematic IUPAC name is 1-(pyridin-3-yl)-2-(4-chlorophenyl)ethanone. The compound is also known by the synonym 2-(4-Chlorophenyl)-1-(3-pyridinyl)ethanone[1].

The core structure, a pyridinyl-ethanone, is a common scaffold in medicinal chemistry. Pyridine rings are prevalent in numerous pharmaceuticals due to their ability to engage in hydrogen bonding and their favorable pharmacokinetic properties. The 4-chlorophenyl group is also a frequent substituent in drug candidates, influencing factors such as metabolic stability and receptor binding affinity. Therefore, 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone represents a valuable building block for the synthesis of novel therapeutic agents.

Retrosynthetic Analysis and Synthesis Pathway

The synthesis of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone can be approached through several retrosynthetic disconnections. A logical and commonly employed strategy in organic synthesis involves the formation of the carbon-carbon bond between the carbonyl carbon and the alpha-carbon. This leads to two primary synthetic routes:

-

Route A: Acylation of a (4-chlorophenyl)methane derivative with a nicotinoyl precursor.

-

Route B: Alkylation of the enolate of 3-acetylpyridine with a 4-chlorobenzyl halide.

Route B is often preferred due to the ready availability of the starting materials and the well-established nature of enolate chemistry. This guide will focus on a detailed protocol for this approach.

Proposed Synthesis Workflow

The synthesis commences with commercially available 3-acetylpyridine and 4-chlorobenzyl bromide. The key transformation is the generation of the enolate of 3-acetylpyridine, which then acts as a nucleophile, attacking the electrophilic benzylic carbon of 4-chlorobenzyl bromide.

Caption: Proposed synthesis workflow for 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.

Experimental Protocol

This protocol is a representative procedure based on standard organic chemistry methodology for similar transformations.

Materials and Reagents

-

3-Acetylpyridine

-

4-Chlorobenzyl bromide

-

Lithium diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Standard laboratory glassware and equipment for anhydrous reactions under an inert atmosphere.

Step-by-Step Procedure

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with anhydrous THF. The flask is cooled to -78 °C in a dry ice/acetone bath.

-

Enolate Formation: 3-Acetylpyridine (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added to the reaction flask. LDA solution (1.1 equivalents) is then added dropwise via the dropping funnel, maintaining the temperature at -78 °C. The mixture is stirred for 1 hour at this temperature to ensure complete enolate formation. The solution will typically change color, indicating the formation of the enolate.

-

Alkylation: A solution of 4-chlorobenzyl bromide (1.05 equivalents) in anhydrous THF is added dropwise to the enolate solution at -78 °C. The reaction mixture is stirred at this temperature for 2-3 hours and then allowed to warm slowly to room temperature overnight.

-

Workup: The reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution. The mixture is then transferred to a separatory funnel and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with water and then with brine.

-

Purification: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford pure 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone.

Physicochemical Properties

The key physicochemical properties of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| CAS Number | 31251-54-4 | [1] |

| InChI Key | DETWQKBBKMMNHC-UHFFFAOYSA-N | [1] |

| Safety Information | GHS07 (Warning) | [1] |

| Hazard Codes | H317, H319 | [1] |

| Precautionary Codes | P261, P264, P272, P280, P302 + P352, P305 + P351 + P338 | [1] |

Potential Applications in Drug Discovery

While specific biological activities of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone are not extensively reported, its structural components are present in numerous compounds with diverse pharmacological effects. The pyridine ring is a key feature in many approved drugs, and its derivatives are actively researched for various therapeutic areas.

Potential as a Kinase Inhibitor Scaffold

The pyridine motif is a common feature in kinase inhibitors, which are a major class of anticancer drugs. For instance, pyridine-based compounds have been investigated as inhibitors of PIM-1 kinase, a target in several types of cancer[2]. The structure of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone could serve as a starting point for the design of novel kinase inhibitors.

Antimicrobial and Antifungal Potential

Pyridinyl-ethanone derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities[3]. The combination of the pyridine ring and a halogenated phenyl group in the target molecule suggests that it could be explored for similar applications.

Intermediate for COX-2 Inhibitors

Structurally related compounds, such as 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, are important intermediates in the synthesis of COX-2 inhibitors like Etoricoxib[4]. This highlights the potential of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone as a building block for the development of new anti-inflammatory agents.

Caption: Potential applications of 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone in drug discovery.

Conclusion

2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone is a valuable heterocyclic ketone with significant potential as a building block in medicinal chemistry. While its dedicated historical record is sparse, its synthesis can be reliably achieved through established methods such as the alkylation of a 3-acetylpyridine enolate. The presence of the pyridine and 4-chlorophenyl moieties suggests a range of potential biological activities, making it a compound of interest for further investigation in the development of novel therapeutics. This guide provides a solid foundation for researchers and drug development professionals to synthesize, characterize, and explore the applications of this promising molecule.

References

-

ResearchGate. Synthesis and pharmacological evaluation of pyridinyl-1,3,4-oxadiazolyl-ethanone derivatives as antimicrobial, antifungal and antitubercular agents. [Link]

-

National Center for Biotechnology Information. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. [Link]

- Google Patents. Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)

Sources

- 1. 2-(4-Chlorophenyl)-1-(pyridin-3-yl)ethanone Sigma-Aldrich [sigmaaldrich.com]

- 2. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib - Google Patents [patents.google.com]

A Comprehensive Technical Review of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone, a heterocyclic ketone with significant potential in medicinal chemistry. This document delves into its synthesis, chemical characteristics, and plausible biological activities, drawing insights from closely related analogues and precursors to offer a forward-looking perspective for researchers in drug discovery and development.

Introduction: The Significance of the Aryl-Pyridinyl Ethanone Scaffold

The 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone molecule, with its characteristic chlorophenyl and pyridinyl moieties linked by a flexible ethanone bridge, represents a scaffold of considerable interest in medicinal chemistry. The pyridine ring is a common feature in numerous bioactive compounds, valued for its ability to engage in hydrogen bonding and its overall metabolic stability. The chlorophenyl group, on the other hand, can enhance lipophilicity and participate in hydrophobic interactions within biological targets. The combination of these two pharmacophores in a single molecule suggests a high potential for diverse biological activities, ranging from enzyme inhibition to antimicrobial and anticancer effects. This guide will explore the current state of knowledge regarding this compound and its derivatives, providing a solid foundation for future research and development.

Synthesis and Chemical Characterization

While a specific, detailed synthesis protocol for 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is not extensively documented in publicly available literature, a plausible and efficient synthetic route can be inferred from established organic chemistry principles and published syntheses of its isomers and related compounds.

Proposed Synthetic Pathway

A logical approach to the synthesis of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone involves the acylation of a suitable pyridine derivative with a 4-chlorophenylacetyl synthon. A common and effective method would be the reaction of 3-lithiopyridine (generated in situ from 3-bromopyridine) with 4-chlorophenylacetonitrile, followed by acidic hydrolysis of the resulting imine.

An alternative, and perhaps more direct route, would be a Grignard reaction between 3-pyridylmagnesium bromide and 4-chlorophenylacetyl chloride. Careful control of the reaction conditions would be necessary to prevent over-addition and side reactions.

A third potential route, inspired by the synthesis of related ketones, could involve the oxidation of a methylene bridge connecting the two aromatic rings. For instance, the oxidation of 1-(4-chlorobenzyl)-3-methylpyridine would yield the target ketone.

Experimental Protocol: A Hypothetical Synthesis via Grignard Reaction

Objective: To synthesize 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Materials:

-

3-Bromopyridine

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

4-Chlorophenylacetyl chloride

-

1 M Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus (e.g., for column chromatography)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings. A solution of 3-bromopyridine in anhydrous THF is then added dropwise via the dropping funnel. The reaction is initiated with gentle heating, and the mixture is refluxed until the magnesium is consumed.

-

Acylation: The freshly prepared Grignard reagent is cooled to 0 °C. A solution of 4-chlorophenylacetyl chloride in anhydrous THF is added dropwise with vigorous stirring. The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours.

-

Quenching and Work-up: The reaction is carefully quenched by the slow addition of 1 M hydrochloric acid. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone.

Chemical and Physical Properties

The chemical properties of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₀ClNO | [1] |

| CAS Number | 31251-54-4 | [1] |

| Molecular Weight | 231.68 g/mol | N/A |

| Appearance | Predicted to be a solid at room temperature | N/A |

| Solubility | Predicted to be soluble in organic solvents like dichloromethane and methanol | [N/A] |

Spectroscopic Characterization (Predicted)

-

¹H NMR: The spectrum would likely show a singlet for the methylene protons (CH₂) adjacent to the carbonyl group. Aromatic protons of the 4-chlorophenyl ring would appear as two doublets. The protons of the 3-pyridinyl ring would exhibit a more complex splitting pattern characteristic of a substituted pyridine.

-

¹³C NMR: The carbonyl carbon would be observed as a distinct peak in the downfield region (around 190-200 ppm). The spectrum would also show characteristic signals for the aromatic carbons of both the chlorophenyl and pyridinyl rings, as well as a signal for the methylene carbon.

-

IR Spectroscopy: A strong absorption band corresponding to the C=O stretching vibration of the ketone would be prominent, typically in the range of 1680-1700 cm⁻¹. C-H stretching vibrations from the aromatic rings and the methylene group, as well as C=C and C=N stretching vibrations from the aromatic systems, would also be present.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with characteristic fragmentation patterns.

Potential Biological Activities and Therapeutic Applications

The therapeutic potential of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone can be inferred from the biological activities of structurally related compounds. The combination of the pyridinyl and chlorophenyl moieties is a recurring theme in various classes of bioactive molecules.

Anticancer Activity

Numerous pyridine derivatives have been investigated for their anticancer properties.[2][3][4][5] For example, pyrazolo[3,4-b]pyridine derivatives have shown promise in this area. [N/A] The mechanism of action for such compounds often involves the inhibition of kinases that are crucial for cancer cell proliferation and survival. The structural similarity of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone to known kinase inhibitors suggests that it could be a candidate for anticancer drug discovery.

Antimicrobial Activity

The pyridine nucleus is a key component of many antibacterial and antifungal agents.[6][7][8][9][10][11] For instance, derivatives of 3-(pyridine-3-yl)-2-oxazolidinone have demonstrated potent antibacterial activity.[6] The presence of the chlorophenyl group in the target molecule could further enhance its antimicrobial potential by increasing its lipophilicity, thereby facilitating its passage through microbial cell membranes.

Enzyme Inhibition

The ethanone linkage between the two aromatic rings provides conformational flexibility, allowing the molecule to potentially fit into the active sites of various enzymes. Related structures have been shown to inhibit a range of enzymes, including:

-

Kinases: As mentioned, the overall structure is reminiscent of many kinase inhibitors.[12]

-

Carbonic Anhydrase: Sulfonamide derivatives of pyridine are known carbonic anhydrase inhibitors.[13] While the target compound is not a sulfonamide, its ability to interact with the active site of this enzyme family cannot be ruled out.

-

Other Enzymes: The diverse functionalities of the molecule could allow it to interact with a variety of other enzymes, making it a valuable scaffold for screening against different therapeutic targets.

The potential interactions of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone with a hypothetical enzyme active site are depicted in the following diagram.

Figure 1: A conceptual diagram illustrating the potential binding modes of 1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone within a hypothetical enzyme active site.

Future Directions and Conclusion

1-(4-Chlorophenyl)-2-(3-pyridinyl)ethanone is a molecule with considerable, yet largely unexplored, potential in medicinal chemistry. This technical guide has outlined a plausible synthetic route, predicted its key chemical and spectroscopic properties, and, by examining its structural analogues, has highlighted its potential as a scaffold for the development of new anticancer, antimicrobial, and enzyme-inhibiting agents.

Future research should focus on:

-

Developing and optimizing a reliable synthesis for the compound to enable further studies.

-

Performing comprehensive spectroscopic and crystallographic analysis to confirm its structure and understand its three-dimensional conformation.

-

Conducting a broad biological screening to identify its primary biological targets and potential therapeutic applications.

-

Initiating structure-activity relationship (SAR) studies by synthesizing and testing a library of derivatives to optimize its potency and selectivity for specific biological targets.

References

-

Google Patents. US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. [14]

-

Technical Disclosure Commons. A process for the preparation of 1-(2-chlorophenyl)-2-(2H-tetrazol-2-yl)ethanone. [Link][15]

-

Wu, C., et al. Water-controlled selective preparation of α-mono or α,α'-dihalo ketones via catalytic cascade reaction of unactivated alkynes with 1,3-dihalo-5,5-dimethylhydantoin - Supporting Information. [Link][16]

-

Li, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Molecules, 27(14), 4585. [Link][6]

-

Guna, J. V., et al. (2014). Synthesis and Antimicrobial Activity of (2-Methoxy/2-Amino)-6-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-4-Aryl Nicotinonitrile. Journal of Chemical and Pharmaceutical Research, 6(5), 1164-1170. [Link][7]

-

Abdel-Aziz, A. A.-M., et al. (2020). Synthesis and in vitro anticancer activity of certain novel 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas as apoptosis-inducing agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1339–1351. [Link][2]

-

Ghorab, M. M., et al. (2012). Synthesis, antitumor and antimicrobial activities of 4-(4-chlorophenyl)-3-cyano-2-(β-O-glycosyloxy)-6-(thien-2-yl)-nicotinonitrile. European Journal of Medicinal Chemistry, 47(1), 335–342. [Link][8]

-